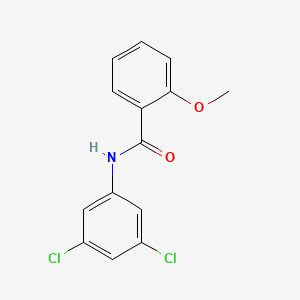
N-(3,5-dichlorophenyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dichlorophenyl)-2-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a dichlorophenyl group and a methoxybenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-methoxybenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 2-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
N-(3,5-dichlorophenyl)-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3,5-dichlorophenyl-2-methoxybenzoic acid, while nucleophilic substitution of the chlorine atoms can produce various substituted benzamides .
Aplicaciones Científicas De Investigación
N-(3,5-dichlorophenyl)-2-methoxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings .
Mecanismo De Acción
The mechanism of action of N-(3,5-dichlorophenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, disrupting cellular signaling pathways and leading to cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
N-(3,5-dichlorophenyl)-2-methoxybenzamide is unique due to its specific combination of a dichlorophenyl group and a methoxybenzamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C14H11Cl2NO2 |
|---|---|
Peso molecular |
296.1 g/mol |
Nombre IUPAC |
N-(3,5-dichlorophenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C14H11Cl2NO2/c1-19-13-5-3-2-4-12(13)14(18)17-11-7-9(15)6-10(16)8-11/h2-8H,1H3,(H,17,18) |
Clave InChI |
JYAGNPSOTHXIPB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(2-chloro-4-nitrophenoxy)benzyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B10869876.png)
![3-(3-Amino-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanehydrazide](/img/structure/B10869887.png)
![(4Z)-2-(4-fluorophenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10869900.png)
![N-(3,4-dichlorophenyl)-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carboxamide](/img/structure/B10869906.png)


![N'-{(1Z)-1-[1-(4-methoxyphenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}pyridine-3-carbohydrazide](/img/structure/B10869929.png)
![2-({4-[2-chloro-5-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B10869942.png)
![(2E)-3-{2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxyphenyl}prop-2-enoic acid](/img/structure/B10869945.png)
![N-(4-chlorobenzyl)-2-(3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide](/img/structure/B10869953.png)
![Methyl 5-chloro-3-[(3-methoxybenzyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B10869966.png)
![8-(3-fluorophenyl)-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B10869969.png)
![N-({2-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]hydrazinyl}carbonothioyl)furan-2-carboxamide](/img/structure/B10869985.png)
![4-{3-[(1-oxophthalazin-2(1H)-yl)methyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}benzoic acid](/img/structure/B10869986.png)
